N-1,3-Dioxoisoindoline Rilmazafone
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Overview
Description
N-1,3-Dioxoisoindoline Rilmazafone is a compound that has garnered significant interest due to its unique chemical structure and potential applications. It is a water-soluble prodrug developed in Japan, primarily used for its sedative and hypnotic effects. Upon administration, it is metabolized into active benzodiazepine metabolites that exert these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-Dioxoisoindoline Rilmazafone typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process is characterized by various methods, each offering unique advantages and challenges. One commonly employed approach involves the use of specific reagents and conditions to ensure the efficient construction of these compounds with various substitution patterns .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The process may include multiple steps, such as purification and crystallization, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-1,3-Dioxoisoindoline Rilmazafone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound.
Scientific Research Applications
N-1,3-Dioxoisoindoline Rilmazafone has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology, it is studied for its potential therapeutic effects, particularly as a sedative and hypnotic agent. In medicine, it is used to treat insomnia and other sleep disorders. Additionally, it has applications in the pharmaceutical industry as a precursor for developing new drugs .
Mechanism of Action
The mechanism of action of N-1,3-Dioxoisoindoline Rilmazafone involves its conversion into active benzodiazepine metabolites within the body. These metabolites exert their effects by binding to benzodiazepine receptors in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to sedative and hypnotic effects, making it effective for treating sleep disorders .
Comparison with Similar Compounds
N-1,3-Dioxoisoindoline Rilmazafone is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include rilmazolam, avizafone, alprazolam, and triazolobenzophenone. These compounds also have sedative and hypnotic effects but differ in their chemical structures and pharmacokinetic properties .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure, diverse reactivity, and wide range of applications make it a valuable subject of study. Understanding its synthesis, reactions, and mechanism of action can lead to the development of new therapeutic agents and industrial applications.
Properties
IUPAC Name |
1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]methyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl2N6O5/c1-35(2)29(42)26-33-23(14-32-24(38)15-36-27(40)17-7-3-4-8-18(17)28(36)41)37(34-26)22-12-11-16(30)13-20(22)25(39)19-9-5-6-10-21(19)31/h3-13H,14-15H2,1-2H3,(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORZMAUBVXJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl2N6O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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